
ethyl 3-bromo-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 3-bromo-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate is a chemical compound that belongs to the class of pyrazole derivatives. It is commonly used in scientific research and has a wide range of applications in various fields.
科学的研究の応用
Intermediate in Insecticide Synthesis : It serves as an important intermediate in the synthesis of the insecticide chlorantraniliprole (Lan Zhi-li, 2007). This compound is synthesized through esterification and bromination processes, providing a promising route for industrialization due to its simplicity and low cost.
Synthesis of Pyrazole Derivatives : It is used in the synthesis of various pyrazole derivatives. For instance, a library of 1-(2-thiazolyl)-5-(trifluoromethyl)pyrazole-4-carboxamides was prepared using a solution-phase chemistry, demonstrating its versatility in chemical synthesis (Bridget A. Donohue et al., 2002).
Development of Antimicrobial Agents : Novel pyrazole derivatives, including those synthesized from ethyl 3-bromo-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate, have been studied for their antimicrobial properties. These compounds showed significant activity against various bacterial and fungal organisms, making them potential candidates for antimicrobial drug development (A. Radwan et al., 2014).
Use in Organic Synthesis and Coordination Polymers : This compound has been used in the synthesis of d10 metal coordination polymers, demonstrating its utility in the field of organic synthesis and material science (M. Cheng et al., 2017).
Catalytic Applications : It has been involved in studies exploring catalytic applications, such as the indium bromide catalyzed, ultrasound-assisted, regio-selective synthesis of pyrazole derivatives (K. Prabakaran et al., 2012).
Role in Synthesis of Fluorescent Molecules : The compound has been used in the synthesis of novel fluorescent molecules, such as trifluoromethylated pyrazolo[1,5-a]pyrimidines, which could be exploited for their binding properties and fluorescence intensity (Yan‐Chao Wu et al., 2006).
Nematocidal Activity : Some fluorine-containing pyrazole carboxamides synthesized from ethyl 3-bromo-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate have shown potential as nematocidal agents, which is an important aspect in the field of agrochemicals (Wen Zhao et al., 2017).
作用機序
Target of Action
Similar compounds have been used in suzuki–miyaura (sm) cross-coupling reactions , which suggests that this compound might also be used in such reactions. In SM reactions, the targets are typically carbon atoms in organic molecules where new carbon-carbon bonds can be formed.
Mode of Action
In the context of SM cross-coupling reactions, the mode of action involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, a metal catalyst (commonly palladium) forms a bond with an electrophilic organic group. In the transmetalation step, a nucleophilic organic group is transferred from boron to the metal . It’s possible that ethyl 3-bromo-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate undergoes similar reactions, but specific details would depend on the reaction conditions and other reactants.
Biochemical Pathways
In general, sm cross-coupling reactions are used to form carbon-carbon bonds, which are fundamental to many biochemical pathways .
Result of Action
The result of the action of ethyl 3-bromo-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate is likely the formation of new carbon-carbon bonds, given its potential use in SM cross-coupling reactions . This can lead to the synthesis of new organic compounds.
特性
IUPAC Name |
ethyl 3-bromo-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrF3N2O2/c1-2-15-6(14)3-4(7(9,10)11)12-13-5(3)8/h2H2,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYNSZSMXYGJPMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NN=C1Br)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrF3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 3-bromo-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-Methoxy-2-(2-methoxyphenyl)ethyl]-1,3-benzoxazol-2-amine](/img/structure/B2472519.png)
![5-Methyl-7-(4-(2-methylallyl)piperazin-1-yl)-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2472520.png)
![ethyl 2-(2-((4-(4-fluorophenyl)-5-((4-nitrobenzamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2472521.png)
![11-methyl-7H-benzo[de]benzo[4,5]imidazo[2,1-a]isoquinolin-7-one](/img/structure/B2472522.png)
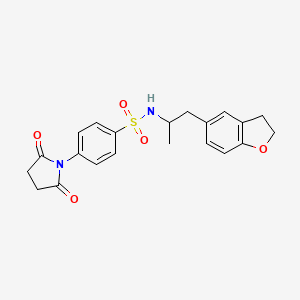
![N-[(3-{2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl}phenyl)methyl]prop-2-enamide](/img/structure/B2472524.png)
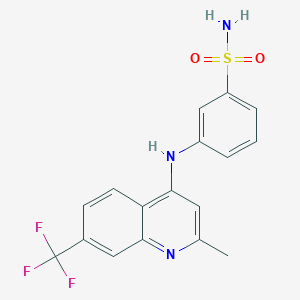
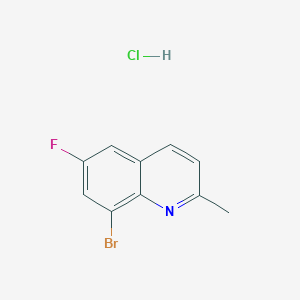
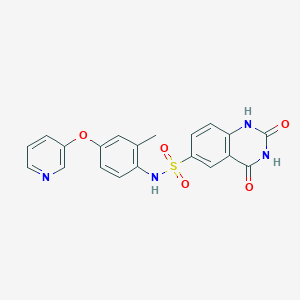
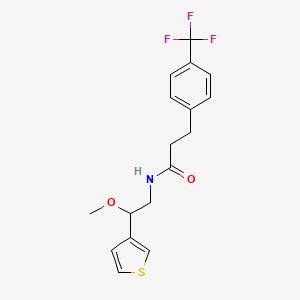
![N-(benzo[d]thiazol-2-yl)-N-benzyl-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2472537.png)
![N-(isochroman-3-ylmethyl)-N-methyl-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2472538.png)
![dimethyl 2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamido)terephthalate](/img/structure/B2472539.png)
